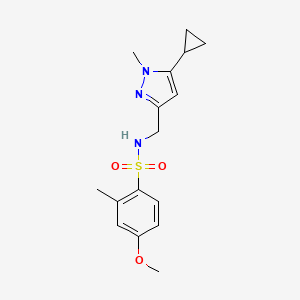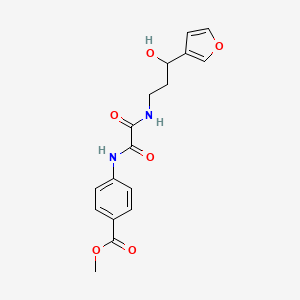![molecular formula C10H12N4O B2510931 N,1,3-トリメチル-1H-ピラゾロ[3,4-b]ピリジン-5-カルボキサミド CAS No. 1281074-43-8](/img/structure/B2510931.png)
N,1,3-トリメチル-1H-ピラゾロ[3,4-b]ピリジン-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide makes it a valuable candidate for various scientific research and industrial applications.
科学的研究の応用
N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its inhibitory effects on TRKs, it is being explored for its potential in cancer therapy.
作用機序
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests potential interactions with various biological targets, but specific targets for this compound need further investigation.
生化学分析
Cellular Effects
Some pyrazolo[3,4-b]pyridine derivatives have shown to act as cytotoxic agents with the ability to block cell cycle progression and/or induce apoptosis . They also showed superior cytotoxic activities against certain types of cells .
Molecular Mechanism
Some pyrazolo[3,4-b]pyridine derivatives have been found to inhibit cyclin-dependent kinases . They also show antiproliferative activity, apoptosis induction, and angiogenesis inhibition .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method includes the treatment of diphenylhydrazone and pyridine with iodine . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods: Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and efficiency. For instance, the use of N,N-dimethylformamide as a solvent and 4-dimethylaminopyridine as a catalyst under ice bath conditions can enhance the reaction rate and yield .
化学反応の分析
Types of Reactions: N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenated alkanes under inert gas protection.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Brominated alkanes in the presence of sodium hydride and 4-dimethylaminopyridine as a catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized for different applications.
類似化合物との比較
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
2H-pyrazolo[3,4-b]pyridine: Another isomer with distinct chemical properties and applications.
Uniqueness: N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide stands out due to its specific substitution pattern, which enhances its stability and selectivity as a TRK inhibitor. This makes it a promising candidate for further research and development in therapeutic applications .
特性
IUPAC Name |
N,1,3-trimethylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-6-8-4-7(10(15)11-2)5-12-9(8)14(3)13-6/h4-5H,1-3H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGFIQYHTYPYEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
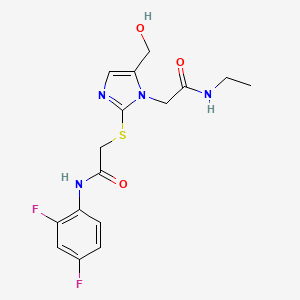
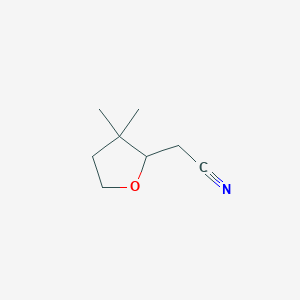
![4-(azepane-1-sulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2510857.png)
![N-propyl-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2510859.png)
![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2510861.png)
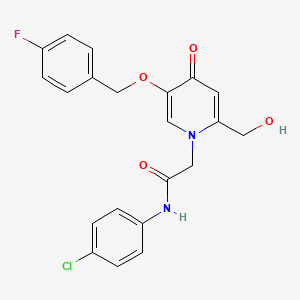
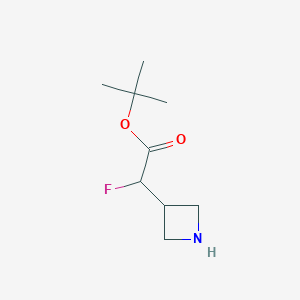
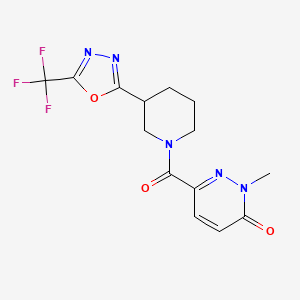
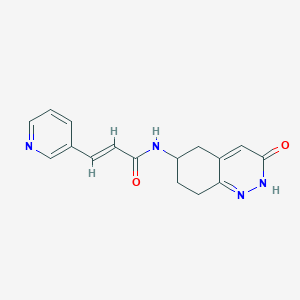
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2510867.png)
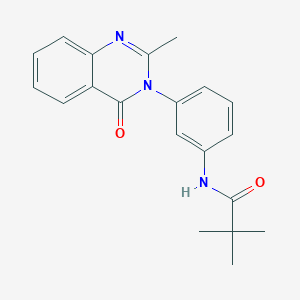
![3-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)oxy]pyridine](/img/structure/B2510869.png)
